molecular formula C22H29NO4 B2734942 4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide CAS No. 1788833-69-1

4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

Cat. No.: B2734942
CAS No.: 1788833-69-1
M. Wt: 371.477
InChI Key: RISJSMSOGPSWPW-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with various functional groups that may contribute to its unique chemical and biological properties.

Scientific Research Applications

4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide may have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a component in specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and an appropriate catalyst.

    Addition of Hydroxyethoxy and p-Tolyl Groups: These groups can be added through nucleophilic substitution reactions, where the hydroxyethoxy group is introduced using ethylene glycol and the p-tolyl group is introduced using p-tolyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the benzamide core, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the butoxy and hydroxyethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and p-tolyl groups may play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-methoxybenzamide
  • N-(2-(2-hydroxyethoxy)ethyl)-4-methylbenzamide
  • 4-butoxy-N-(2-hydroxyethyl)benzamide

Uniqueness

4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both hydroxyethoxy and p-tolyl groups may enhance its solubility and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-3-4-14-26-20-11-9-19(10-12-20)22(25)23-16-21(27-15-13-24)18-7-5-17(2)6-8-18/h5-12,21,24H,3-4,13-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISJSMSOGPSWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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